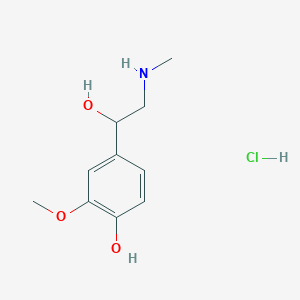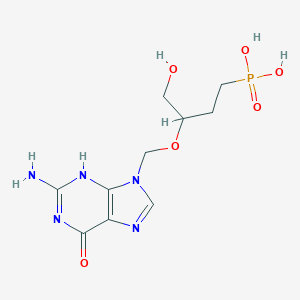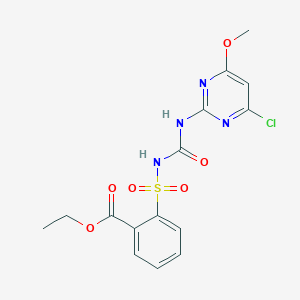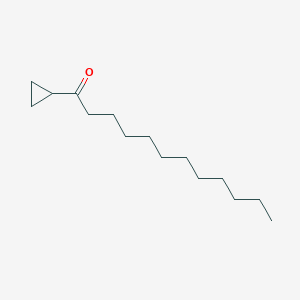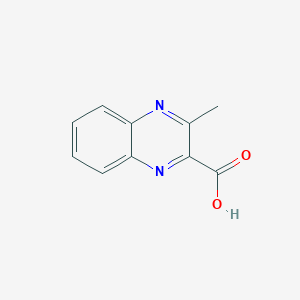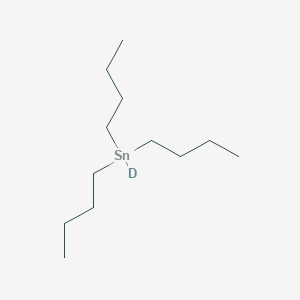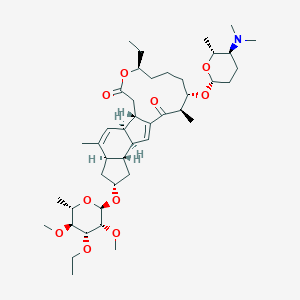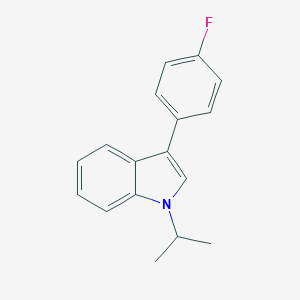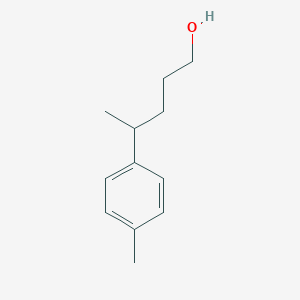
4-(4-Methylphenyl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylphenyl)pentan-1-ol is a chemical compound that belongs to the class of alcohols. It is also known as levo-α-methylphenethyl alcohol or PMPH. This compound is widely used in scientific research due to its unique properties and potential applications. In
Mechanism Of Action
The mechanism of action of 4-(4-Methylphenyl)pentan-1-ol is not well understood. However, it is believed to act as a modulator of GABA-A receptors in the brain. GABA-A receptors are responsible for inhibiting the activity of neurons in the brain, and the modulation of these receptors can lead to changes in behavior and mood.
Biochemical And Physiological Effects
4-(4-Methylphenyl)pentan-1-ol has been shown to have various biochemical and physiological effects. It has been found to have anxiolytic and sedative effects in animal models, which suggests its potential use as a therapeutic agent for anxiety and sleep disorders. It has also been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-(4-Methylphenyl)pentan-1-ol in lab experiments is its ability to act as a chiral auxiliary in asymmetric synthesis. This can help to control the stereochemistry of the reaction and improve the yield of the desired product. However, one limitation of using this compound is its potential toxicity, which may require careful handling and disposal.
Future Directions
There are several future directions for research on 4-(4-Methylphenyl)pentan-1-ol. One area of interest is its potential use as a therapeutic agent for anxiety and sleep disorders. Further research is needed to determine the optimal dosage and administration route for this compound. Another area of interest is its potential use in the synthesis of new pharmaceuticals and agrochemicals. Finally, more research is needed to understand the mechanism of action of this compound and its effects on the brain and behavior.
Conclusion:
In conclusion, 4-(4-Methylphenyl)pentan-1-ol is a versatile compound that has potential applications in various fields, including asymmetric synthesis, pharmaceuticals, and the food industry. Its unique properties and potential therapeutic effects make it an attractive target for scientific research. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 4-(4-Methylphenyl)pentan-1-ol involves the reaction of 4-methylphenylacetic acid with magnesium and diethyl ether to form the Grignard reagent. This reagent then reacts with formaldehyde to produce the intermediate compound, which is further reacted with hydrochloric acid to obtain the final product, 4-(4-Methylphenyl)pentan-1-ol.
Scientific Research Applications
4-(4-Methylphenyl)pentan-1-ol has been extensively used in scientific research due to its potential applications in various fields. It is commonly used as a chiral auxiliary in asymmetric synthesis, as it can help to control the stereochemistry of the reaction. It is also used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Furthermore, it has been used as a flavoring agent in the food industry.
properties
CAS RN |
19876-64-3 |
|---|---|
Product Name |
4-(4-Methylphenyl)pentan-1-ol |
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-(4-methylphenyl)pentan-1-ol |
InChI |
InChI=1S/C12H18O/c1-10-5-7-12(8-6-10)11(2)4-3-9-13/h5-8,11,13H,3-4,9H2,1-2H3 |
InChI Key |
NQFXUPWOCFVZPE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C)CCCO |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCCO |
Other CAS RN |
19876-64-3 |
synonyms |
4-(4-methylphenyl)pentan-1-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





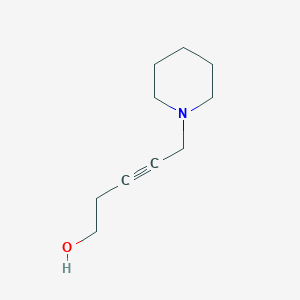
![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)
